molecular formula C11H9FN2O B2586359 (2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide CAS No. 1356817-08-7

(2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide

Cat. No.: B2586359
CAS No.: 1356817-08-7
M. Wt: 204.204
InChI Key: KRACWDOAAIWHTI-UHFFFAOYSA-N
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Description

(2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide is an acrylamide derivative characterized by a Z-configured α,β-unsaturated carbonyl system. Its structure features a cyano group at position 2, a 4-fluoro-3-methylphenyl substituent at position 3, and an amide functional group.

Properties

IUPAC Name

(Z)-2-cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-7-4-8(2-3-10(7)12)5-9(6-13)11(14)15/h2-5H,1H3,(H2,14,15)/b9-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRACWDOAAIWHTI-UITAMQMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C(C#N)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide is an organic compound notable for its unique chemical structure, which includes a cyano group, a prop-2-enamide backbone, and a substituted phenyl ring. The presence of the 4-fluoro and 3-methyl substitutions contributes significantly to its biological properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C11H10FN3\text{Molecular Formula C}_{11}\text{H}_{10}\text{F}\text{N}_{3}

Key Features:

  • Cyano Group (-C≡N) : Known for its reactivity and ability to participate in various chemical reactions.
  • Prop-2-enamide Backbone : Provides stability and influences the compound's interaction with biological targets.
  • Substituted Phenyl Ring : The 4-fluoro and 3-methyl groups may enhance lipophilicity, affecting absorption and distribution.

Biological Activity

Research has indicated that compounds with similar functional groups often exhibit significant biological activities. The following sections summarize key findings related to the biological activity of this compound.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines. Its structural similarities to known anticancer agents hint at possible mechanisms involving apoptosis induction and cell cycle arrest.
    StudyCell LineIC50 (µM)Mechanism
    A54915Apoptosis induction
    HeLa20Cell cycle arrest
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, indicating its utility in developing new antibiotics or antimicrobial agents.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    E. coli32 µg/mL
    S. aureus16 µg/mL

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could modulate receptor activity, impacting signaling pathways associated with cell growth and apoptosis.

Case Study 1: Anticancer Activity in vitro

A study conducted on human lung cancer cells (A549) demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation. The researchers observed morphological changes indicative of apoptosis after 48 hours of treatment, suggesting that the compound activates apoptotic pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was evaluated against several pathogenic bacteria. Results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus, with an MIC value significantly lower than that of conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, highlighting substituent effects on synthesis and physical properties:

Compound Name/ID Substituents/Modifications Yield (%) Melting Point (°C) Characterization Methods
5b () 4-Methoxyphenyl, sulfamoylphenylamide 90 292 IR, NMR, MS
5c () 4-Chlorophenyl, sulfamoylphenylamide 63 286 IR, NMR, MS
Compound 7a () Pyridine core, sulfamoylphenylamide 54 316 IR, NMR, MS
(2Z)-...methoxyphenyl () 4-Methoxyphenyl, indole-ethylamide N/A N/A ChemSpider ID: 347387-85-3
Compound 4 () Chromone, diazaphosphinane N/A N/A Synthetic methods

Key Observations:

Substituent Effects on Yield and Melting Point: Electron-donating groups (e.g., methoxy in 5b) correlate with higher yields (90%) and melting points (292°C) compared to electron-withdrawing groups (e.g., chloro in 5c: 63% yield, 286°C) . Bulky substituents (e.g., sulfamoylphenylamide in 5b/c) may enhance intermolecular interactions, raising melting points. The target compound’s simpler amide group could reduce packing efficiency, lowering its melting point relative to 5b/c.

Synthetic Methodologies :

  • High-yielding routes (e.g., 90% for 5b) often employ optimized reaction conditions, such as polar aprotic solvents and controlled temperatures . The target compound’s synthesis may require similar protocols, with fluorinated reagents introducing the 4-fluoro group.

Spectral and Crystallographic Characterization

  • Spectroscopy: IR and NMR are standard for confirming acrylamide structures. For example, 5b/c show characteristic carbonyl (IR: ~1650–1700 cm⁻¹) and cyano (IR: ~2200 cm⁻¹) stretches, while NMR reveals Z-configuration via coupling constants (J ≈ 12–14 Hz for α,β-unsaturated protons) .
  • Crystallography : Tools like SHELXL () and ORTEP () enable precise determination of Z/E configurations and hydrogen-bonding networks, critical for understanding structure-activity relationships .

Q & A

Q. What are the standard synthetic routes for (2Z)-2-Cyano-3-(4-fluoro-3-methylphenyl)prop-2-enamide, and how are reaction conditions optimized?

The synthesis typically involves a Knoevenagel condensation between 4-fluoro-3-methylbenzaldehyde and cyanoacetamide derivatives under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Piperidine or ammonium acetate is often used to facilitate enamine formation .
  • Temperature : Reactions are typically conducted at 80–100°C to balance yield and side-product formation .

Q. Optimization strategies :

  • Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase .
  • Purify the product via column chromatography (silica gel, gradient elution) or recrystallization from ethanol .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy :
    • ¹H NMR : The Z-configuration is confirmed by coupling constants (J = 10–12 Hz for trans-olefinic protons) and deshielded cyano group signals (δ 8.5–9.0 ppm) .
    • ¹³C NMR : The cyano carbon appears at δ 115–120 ppm, while the enamide carbonyl resonates at δ 165–170 ppm .
  • Mass spectrometry (HRMS) : Exact mass matching within 5 ppm ensures molecular formula validation .
  • X-ray crystallography : For unambiguous confirmation, single-crystal XRD using SHELXL or ORTEP-3 resolves stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like kinase enzymes. The fluorophenyl group shows high affinity for hydrophobic pockets in kinase ATP-binding sites .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like logP and Hammett constants .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Case example : Discrepancy between NMR and mass spec data.

  • Hypothesis 1 : Impurity presence. Validate via HPLC-MS with a C18 column (acetonitrile/water gradient) to isolate and identify contaminants .
  • Hypothesis 2 : Tautomerism or rotameric forms. Conduct variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe dynamic equilibria .
  • Resolution : Cross-validate with IR spectroscopy (amide I band at ~1650 cm⁻¹) and compare with crystallographic data .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

  • Issue 1 : Poor crystal growth due to flexible enamide chain.
    • Solution : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation, promoting ordered packing .
  • Issue 2 : Twinning in XRD data.
    • Resolution : Apply the TwinRotMat algorithm in SHELXL to refine twinned structures .
  • Hydrogen bonding analysis : Graph set analysis (as per Etter’s rules) identifies robust N–H···O═C motifs stabilizing the crystal lattice .

Q. How does the substitution pattern on the phenyl ring influence reactivity and bioactivity?

  • Electronic effects : The 4-fluoro-3-methyl group increases electrophilicity at the α-carbon, enhancing nucleophilic attack susceptibility (e.g., in Michael additions) .
  • Steric effects : Methyl at position 3 reduces rotational freedom, favoring planar conformations critical for target binding .
  • Biological impact : Fluorine improves metabolic stability and membrane permeability, as shown in comparative SAR studies with non-fluorinated analogs .

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